molecular formula C5H10 B123489 trans-2-Pentene CAS No. 646-04-8

trans-2-Pentene

Cat. No.: B123489
CAS No.: 646-04-8
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-HWKANZROSA-N
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Description

trans-2-Pentene: is an unsaturated hydrocarbon with the molecular formula C5H10 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is a colorless liquid at room temperature and has a distinct, slightly sweet odor.

Mechanism of Action

Target of Action

Trans-2-Pentene, also known as (E)-2-Pentene , is an alkene that primarily targets other organic compounds in chemical reactions. Its primary targets are often other organic molecules in reactions such as addition, oxidation, and isomerization .

Mode of Action

This compound interacts with its targets through its carbon-carbon double bond . This double bond is highly reactive and can participate in various chemical reactions. For instance, it can undergo addition reactions with carbenes to form cyclopropane structures . It can also be oxidized to produce oxacyclopropane rings . The mode of action of this compound is largely determined by the nature of the reacting species and the reaction conditions.

Biochemical Pathways

For example, it can react with carbenes to form cyclopropane structures . This reaction involves the formation of a carbene, such as dichlorocarbene, which then reacts with the double bond in this compound to form a substituted cyclopropane .

Result of Action

The result of this compound’s action depends on the nature of the reaction it is involved in. For instance, in the reaction with carbenes, the result is the formation of a cyclopropane structure . In the oxidation reaction, the result is the formation of an oxacyclopropane ring . These reactions can lead to the synthesis of new organic compounds with potential applications in various fields.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the reactions it participates in . Furthermore, the presence of other reactive species in the environment can also influence the reactions of this compound . For example, in the presence of ozone, this compound can undergo ozonolysis, leading to the formation of secondary organic aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydrohalogenation of 2-Bromopentane: This method involves the elimination of hydrogen bromide from 2-bromopentane using a strong base such as potassium hydroxide in ethanol. The reaction is typically carried out under reflux conditions.

    Dehydration of 2-Pentanol: This method involves the removal of water from 2-pentanol using a strong acid such as sulfuric acid. The reaction is conducted at elevated temperatures to facilitate the formation of the double bond.

Industrial Production Methods:

    Catalytic Cracking of Hydrocarbons: In the petrochemical industry, trans-2-pentene can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst at high temperatures.

    Steam Cracking: Another industrial method involves the steam cracking of naphtha or other light hydrocarbons. This process also produces a mixture of alkenes, including this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Pentene can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxides using peroxycarboxylic acids.

    Hydrogenation: This compound can be hydrogenated to form pentane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalogenated compounds.

    Hydrohalogenation: It can react with hydrogen halides like hydrogen chloride to form halogenated alkanes.

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) in an appropriate solvent.

    Hydrogenation: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) under mild pressure.

    Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.

    Hydrohalogenation: Hydrogen chloride or hydrogen bromide gas.

Major Products Formed:

    Epoxides: Formed from oxidation reactions.

    Pentane: Formed from hydrogenation reactions.

    Dihalogenated Compounds: Formed from halogenation reactions.

    Halogenated Alkanes: Formed from hydrohalogenation reactions.

Scientific Research Applications

Chemistry: : trans-2-Pentene is used as a starting material in organic synthesis. It serves as a precursor for the synthesis of various other organic compounds, including alcohols, aldehydes, and epoxides.

Biology: : In biological research, this compound is used to study the effects of alkenes on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: : While this compound itself is not commonly used in medicine, its derivatives and reaction products are used in the synthesis of pharmaceuticals and other medicinal compounds.

Industry: : In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates. It is also used as a solvent and in the manufacture of adhesives and coatings.

Comparison with Similar Compounds

Similar Compounds

    cis-2-Pentene: This isomer has the same molecular formula but a different spatial arrangement of hydrogen atoms around the double bond. The hydrogen atoms are on the same side, giving it a more bent structure.

    1-Pentene: This isomer has the double bond at the first carbon atom, resulting in different chemical properties and reactivity.

    3-Pentene: This isomer has the double bond at the third carbon atom, also resulting in different chemical properties and reactivity.

Uniqueness of trans-2-Pentene: : this compound is unique due to its linear structure, which affects its physical properties such as boiling point and melting point. Its trans configuration also influences its reactivity in chemical reactions, making it distinct from its cis isomer and other positional isomers.

Properties

IUPAC Name

(E)-pent-2-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

QMMOXUPEWRXHJS-HWKANZROSA-N
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Canonical SMILES

CCC=CC
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Isomeric SMILES

CC/C=C/C
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Molecular Formula

C5H10
Record name 2-PENTENE, (E)-
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DSSTOX Substance ID

DTXSID50891268
Record name (2E)-2-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline]
Record name 2-PENTENE, (E)-
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Record name trans-2-Pentene
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Boiling Point

36.3 °C
Record name TRANS-2-PENTENE
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Flash Point

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP)
Record name 2-PENTENE, (E)-
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Solubility

Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C
Record name TRANS-2-PENTENE
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Density

0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C
Record name TRANS-2-PENTENE
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Vapor Density

2.4 (Air= 1)
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Vapor Pressure

506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C
Record name trans-2-Pentene
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Color/Form

Liquid

CAS No.

646-04-8, 109-68-2, 58718-78-8, 68956-55-8
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Melting Point

-140.2 °C
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Synthesis routes and methods I

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trans-2-pentene?

A1: this compound has a molecular formula of C5H10 and a molecular weight of 70.13 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to study this compound. Infrared (IR) spectroscopy has been used to analyze the vibrational modes of the molecule, revealing information about its structure and bonding. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been employed to determine the connectivity of atoms within the molecule and study its behavior in different environments. [, ]

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is 36 °C. [] This makes it a gas at room temperature.

Q4: How does the boiling point of this compound compare to other pentene isomers?

A4: this compound has a higher boiling point than 1-pentene (30 °C) and cis-2-pentene (37 °C). [] These differences are attributed to variations in intermolecular forces arising from the different spatial arrangements of atoms in these isomers.

Q5: How does this compound react with ozone?

A5: The reaction of ozone with this compound in the gas phase is a complex process that yields various products. A key intermediate in this reaction is the Criegee intermediate, which can further decompose or react with other atmospheric species. [] This reaction is relevant to atmospheric chemistry and ozone layer depletion.

Q6: Can this compound undergo isomerization?

A6: Yes, this compound can isomerize to cis-2-pentene and 1-pentene. This process can be catalyzed by various metal complexes, including iron carbonyls and rhodium complexes. [, , ] The selectivity of the isomerization reaction depends on the catalyst used, the reaction conditions, and the presence of other reagents.

Q7: What is the role of this compound in polymerization reactions?

A7: this compound can be polymerized using specific catalysts like nickel(II) α-diimine complexes in combination with methylaluminoxane (M-MAO). Interestingly, its reactivity in polymerization differs significantly from its cis isomer, with this compound yielding high molecular weight polymers. [] This polymerization proceeds via a chain-walking mechanism, resulting in a polymer with a complex microstructure.

Q8: How does hydrogen sulfide (H2S) influence the thermal isomerization of this compound?

A8: H2S acts as an accelerator in the thermal isomerization of cis-2-pentene to both 1-pentene and this compound at temperatures around 800 K. This promoting effect is attributed to a free radical mechanism, where 2-pentenyl and thiyl radicals play crucial roles as chain carriers. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry techniques have been employed to investigate the properties and behavior of this compound. Density functional theory (DFT) calculations have been used to study its binding affinity to host molecules like ethylated pillar[5]arene (EtP5). [] These calculations help understand the selectivity of host-guest interactions and provide insights into the molecular recognition process.

Q10: Can computational models predict the reactivity of this compound in different reactions?

A10: Computational methods, such as quantum chemical calculations and molecular dynamics simulations, can be used to predict the reactivity of this compound in various reactions. For instance, researchers have used ab initio calculations to investigate the adsorption and desorption energies of this compound on palladium nanoclusters of different sizes. [] These studies provide valuable information for designing and optimizing catalysts for specific reactions, such as the hydrogenation of alkynes.

Q11: What is the environmental impact of this compound?

A11: As a volatile organic compound (VOC), this compound can contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs) in the atmosphere. [, , , ] These pollutants have detrimental effects on air quality, human health, and the environment.

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